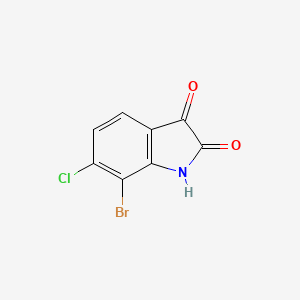

7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXJFQACJAIWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Indoline-2,3-dione

The most straightforward approach involves sequential electrophilic halogenation of indoline-2,3-dione. Chlorine and bromine are introduced at positions 6 and 7, respectively, leveraging the directing effects of the dione moiety.

Reaction Mechanism and Conditions

- Chlorination :

Indoline-2,3-dione is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–5°C in acetic acid. The ketone groups at positions 2 and 3 direct electrophilic substitution to the meta positions (6 and 7).

$$

\text{Indoline-2,3-dione} + \text{Cl}2 \xrightarrow{\text{FeCl}3, 0^\circ\text{C}} \text{6-Chloroindoline-2,3-dione}

$$ - Bromination :

The chlorinated intermediate undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at room temperature. The existing chlorine atom directs bromination to the adjacent position (7).

$$

\text{6-Chloroindoline-2,3-dione} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{7-Bromo-6-chloroindoline-2,3-dione}

$$

Challenges

Reduction-Oxidation Approach

This method constructs the indoline-2,3-dione core from a pre-halogenated indole derivative, combining reduction and oxidation steps.

Synthetic Pathway

- Reduction of 6-Chloroindole :

6-Chloroindole is reduced to 6-chloro-2,3-dihydro-1H-indole using sodium cyanoborohydride (NaBH₃CN) in acetic acid.

$$

\text{6-Chloroindole} \xrightarrow{\text{NaBH}3\text{CN, CH}3\text{COOH}} \text{6-Chloro-2,3-dihydro-1H-indole}

$$ - Oxidation to Dione :

The dihydroindole intermediate is oxidized with potassium permanganate (KMnO₄) in acidic conditions to form 6-chloroindoline-2,3-dione.

$$

\text{6-Chloro-2,3-dihydro-1H-indole} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{6-Chloroindoline-2,3-dione}

$$ - Bromination :

Bromine is introduced at position 7 using NBS under radical initiation (e.g., AIBN).

$$

\text{6-Chloroindoline-2,3-dione} \xrightarrow{\text{NBS, AIBN}} \text{7-Bromo-6-chloroindoline-2,3-dione}

$$

Advantages

Multi-step Synthesis from Substituted Anilines

Building the indole ring from substituted anilines ensures precise halogen placement.

Procedure

- Fischer Indole Synthesis :

4-Chloro-3-bromoaniline reacts with ethyl pyruvate under acidic conditions (H₂SO₄) to form 7-bromo-6-chloroindole-2-carboxylate.

$$

\text{4-Cl-3-BrC}6\text{H}3\text{NH}2 + \text{CH}3\text{COCOOEt} \xrightarrow{\text{H}2\text{SO}4} \text{7-Br-6-Cl-indole-2-carboxylate}

$$ - Hydrolysis and Decarboxylation :

The ester group is hydrolyzed to a carboxylic acid (NaOH/H₂O) and decarboxylated (Δ, CuO) to yield 7-bromo-6-chloroindoline-2,3-dione.

$$

\text{Indole-2-carboxylate} \xrightarrow{\text{NaOH}} \text{Indole-2-carboxylic acid} \xrightarrow{\Delta, \text{CuO}} \text{Indoline-2,3-dione}

$$

Limitations

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction to form dihydro derivatives.

Substitution: Electrophilic substitution reactions due to the presence of bromine and chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential antiviral and antimicrobial properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s bromine and chlorine substitutions enhance its binding affinity to specific receptors, leading to its biological effects. For instance, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antiviral and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity: The presence of bromine and chlorine in this compound increases lipophilicity compared to mono-halogenated analogs like 6-bromoindoline-2,3-dione (logP ≈ 2.1 vs. 1.5) . This enhances membrane permeability, a critical factor in CNS drug design.

- Polarity: The hydroxyl group in 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione reduces logP (estimated 1.2) and improves aqueous solubility, making it more suitable for intravenous formulations .

Biological Activity

7-Bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both bromine and chlorine substituents, exhibits enhanced chemical reactivity and potential therapeutic applications. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 260.47 g/mol. The compound's structural features contribute significantly to its biological properties:

- Bicyclic Structure : The indole framework is pivotal for various biological interactions.

- Halogen Substituents : The presence of bromine and chlorine enhances the compound's reactivity and selectivity towards specific biological targets.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antiviral Activity : Studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Properties : Preliminary findings indicate that it may induce apoptosis in cancer cells through various mechanisms.

- Antimicrobial Effects : It has shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Effective against multiple bacterial strains |

The dual halogen substitutions in this compound enhance its binding affinity to various molecular targets. This characteristic allows it to potentially inhibit specific enzymes or disrupt critical cellular processes involved in disease mechanisms:

- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows for effective binding to receptors that play roles in cell signaling.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar indole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Bromo-1H-indole-2,3-dione | Lacks chlorine substitution | Primarily studied for basic indole properties |

| 6-Bromo-1,3-dihydro-2H-indol-2-one | Contains bromine but no chlorine | Explored for different biological activities |

| 5-Bromoindole | Similar indole structure | Focused on different pharmacological properties |

The unique combination of bromine and chlorine in this compound significantly enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antiviral Studies : A study indicated that this compound effectively inhibited the replication of certain viruses in vitro by disrupting their life cycle .

- Anticancer Research : Research demonstrated that treatment with this compound resulted in a marked decrease in cell viability in various cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Testing : In antimicrobial assays, this compound exhibited significant inhibition zones against multiple bacterial strains including E. coli and S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.